

Technical Whitepaper: 4-Nitrothalidomide (CAS 19171-18-7)

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Compound of Interest

Compound Name:	4-Nitroisoindoline
CAS No.:	127168-86-9
Cat. No.:	B146297

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A Critical Intermediate in Immunomodulatory Drug Synthesis^{[1][2]}

Executive Summary

4-Nitroisoindoline-1,3-dione (CAS 19171-18-7), chemically known as 4-nitrothalidomide or 2-(2,6-dioxopiperidin-3-yl)-**4-nitroisoindoline-1,3-dione**, is the pivotal synthetic precursor to Pomalidomide, a third-generation immunomodulatory imide drug (IMiD).^{[1][2][3][4][5][6][7][8]} Unlike its structural isomer 5-nitroisoindoline-1,3-dione, this compound features a nitro group at the C4 position of the phthalimide core, a structural necessity for the pharmacological activity of the final amino-substituted drug.^[2]

This guide provides a comprehensive technical analysis of CAS 19171-18-7, detailing its synthesis, chemical reactivity, and critical role in the production of Pomalidomide.^[2] It is designed for medicinal chemists and process engineers requiring high-fidelity protocols and mechanistic insights.^[1]

Chemical Identity & Physical Properties^{[2][4][6][7][9][10]}

The distinction between the 3-nitro and 4-nitro isomers of the starting phthalic anhydride often leads to confusion in nomenclature.[1][2] In the fused isoindoline system, the nitro group derived from 3-nitrophthalic anhydride ends up at position 4, adjacent to the carbonyl.[2]

Property	Specification
Common Name	4-Nitrothalidomide
Systematic Name	2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione
CAS Number	19171-18-7
Molecular Formula	C ₁₃ H ₉ N ₃ O ₆
Molecular Weight	303.23 g/mol
Appearance	Yellow to brownish-yellow solid
Melting Point	>200°C (Decomposes)
Solubility	Soluble in DMSO, DMF; Slightly soluble in Acetonitrile; Insoluble in Water
pKa	~10.55 (Predicted)

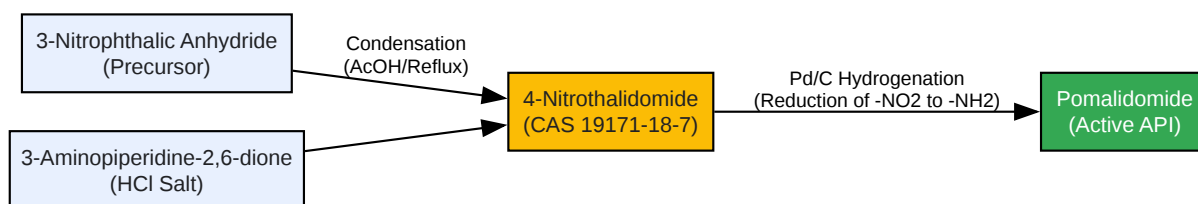
Structural SMILES: O=C1N(C(CC2)C(NC2=O)=O)C(C3=C1C=CC=C3=O)=O[1][2]

Synthetic Pathways & Mechanism[1][2]

The synthesis of 4-nitrothalidomide is a condensation reaction between a functionalized phthalic anhydride and a glutarimide derivative.[5] The regiochemistry is established by the starting material, 3-nitrophthalic anhydride.

2.1. Synthesis Workflow

The formation of the phthalimide ring involves the nucleophilic attack of the primary amine of 3-aminopiperidine-2,6-dione (3-aminoglutarimide) on the anhydride carbonyls, followed by dehydration to close the ring.[2]



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Figure 1: Synthetic route from 3-nitrophthalic anhydride to Pomalidomide via 4-nitrothalidomide.

2.2. Critical Reaction Parameters

- **Regioselectivity:** The use of 3-nitrophthalic anhydride yields the 4-nitro substituted product in the isoindoline numbering system.[1][2]
- **Solvent Choice:** Glacial acetic acid is preferred for the condensation step as it facilitates the dehydration required for ring closure at reflux temperatures (100–110°C).[2]
- **Base Requirement:** When using the hydrochloride salt of 3-aminoglutarimide, an equimolar amount of base (e.g., Sodium Acetate or Triethylamine) is required to liberate the free amine. [2]

Experimental Protocols

The following protocols are synthesized from patent literature and process chemistry standards. They represent a self-validating system where intermediate purity determines final yield.[1]

Protocol A: Synthesis of 4-Nitrothalidomide (Condensation)

Objective: To couple 3-nitrophthalic anhydride with 3-aminoglutarimide.[1][2]

- **Reagents:**
 - 3-Nitrophthalic anhydride (1.0 eq)[1][2]
 - 3-Aminopiperidine-2,6-dione hydrochloride (1.0 eq)[1][2]

- Sodium Acetate (anhydrous, 1.1 eq) or Triethylamine[1][2]
- Glacial Acetic Acid (10-15 volumes)
- Procedure:
 - Charge a reaction vessel with Glacial Acetic Acid.
 - Add 3-Aminopiperidine-2,6-dione HCl and Sodium Acetate. Stir for 15 minutes at room temperature to liberate the free amine.
 - Add 3-Nitrophthalic anhydride.[1]
 - Heat the mixture to reflux (approx. 118°C) and maintain for 3–4 hours. Monitoring: Monitor by HPLC for the disappearance of the anhydride.
 - Cool the reaction mixture to room temperature (20–25°C). The product will precipitate.[9]
 - Add water (5 volumes) to complete precipitation and stir for 30 minutes.
 - Filter the solid and wash with water (3x) to remove residual acid and salts.[1][2]
 - Dry under vacuum at 50°C.
- Validation:
 - Yield: Expected 75–85%.
 - Appearance: Yellow solid.
 - Purity Check: HPLC purity should be >98% before proceeding to reduction.

Protocol B: Reduction to Pomalidomide

Objective: Selective reduction of the nitro group to an amino group without over-reducing the carbonyls.

- Reagents:

- 4-Nitrothalidomide (CAS 19171-18-7)[1][2][4][7][8]
- 10% Palladium on Carbon (Pd/C) (5-10 wt% loading)[1][2]
- Solvent: DMF or DMAc (Dimethylacetamide)[1][2]
- Hydrogen Gas (H₂)[1][2]
- Procedure:
 - Dissolve 4-Nitrothalidomide in DMF (10 volumes).
 - Add Pd/C catalyst under an inert nitrogen atmosphere.
 - Pressurize the vessel with Hydrogen gas (30–50 psi).[1]
 - Stir at room temperature (25–30°C) for 2–4 hours. Note: Higher temperatures may promote side reactions.
 - Monitoring: TLC or HPLC will show the shift from the nitro compound (less polar) to the amine (more polar, fluorescent).
 - Filter the catalyst through a Celite pad.
 - Concentrate the filtrate and precipitate the product by adding water or ethanol.
 - Recrystallize from DMSO/Water or Ethanol/Acetone.

Analytical Characterization

To validate CAS 19171-18-7, researchers should look for the following spectral signatures:

- ¹H NMR (DMSO-d₆, 400 MHz):
 - Glutarimide Ring: A multiplet at δ 2.0–2.9 ppm (methylene protons) and a dd/multiplet at δ 5.1–5.3 ppm (methine proton at the chiral center).[1][2]
 - Aromatic Region: Three protons corresponding to the substituted benzene ring.

- Doublet at ~8.2–8.3 ppm.
- Doublet at ~8.0–8.1 ppm.
- Triplet (or dd) at ~7.8–8.0 ppm.[1][2]
- Imide Proton: Broad singlet at ~11.1 ppm.
- IR Spectroscopy:
 - Nitro Group: Strong asymmetric stretch at ~1530 cm^{-1} and symmetric stretch at ~1350 cm^{-1} .
 - Carbonyls: Multiple bands in the 1700–1770 cm^{-1} region (imide and amide carbonyls).[1]

Safety & Handling (HSE)

Warning: As a structural analog of Thalidomide, 4-Nitrothalidomide must be treated as a potential teratogen.

- Hazard Statements: H360 (May damage fertility or the unborn child), H302 (Harmful if swallowed), H315 (Causes skin irritation).[1][2]
- Engineering Controls: All handling of the solid powder must occur within a certified chemical fume hood or a powder containment isolator.
- PPE: Double nitrile gloves, lab coat, and P3/N95 particulate respirator (if outside an isolator).[2]
- Waste Disposal: All solid and liquid waste must be segregated and incinerated as hazardous pharmaceutical waste.

References

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- To cite this document: BenchChem. [Technical Whitepaper: 4-Nitrothalidomide (CAS 19171-18-7)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146297/docs#technical-whitepaper-4-nitrothalidomide-cas-19171-18-7>]

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